

An In-depth Technical Guide to 4-Hydroxycephalotaxine (CAS: 84567-08-8)

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Compound of Interest

Compound Name: 4-Hydroxycephalotaxine

Cat. No.: B203569

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Introduction

4-Hydroxycephalotaxine is a naturally occurring alkaloid belonging to the Cephalotaxus family of compounds.^{[1][2][3]} First isolated from the bark of *Cephalotaxus fortunei*, this tetracyclic compound shares a core structure with other biologically active alkaloids, including the potent antileukemic agent homoharringtonine.^{[2][4][5]} While not as extensively studied as some of its esterified analogues, **4-Hydroxycephalotaxine** has demonstrated noteworthy cytotoxic activity against various cancer cell lines, making it a compound of interest for further investigation in oncology and drug discovery. This technical guide provides a comprehensive overview of the available scientific data on **4-Hydroxycephalotaxine**, including its physicochemical properties, biological activities, and what is known about its mechanism of action.

Physicochemical Properties

4-Hydroxycephalotaxine is a white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	84567-08-8	N/A
Molecular Formula	C ₁₈ H ₂₁ NO ₅	[1]
Molecular Weight	331.36 g/mol	[1]
Appearance	Powder	[3]
Melting Point	135-137 °C	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	[1][3]
Chemical Structure	A tetracyclic alkaloid backbone with a benzazepine ring system and an azaspiranic 1-azaspiro[4.4]nonane unit.	[4]

Biological Activity

The primary biological activity reported for **4-Hydroxycephalotaxine** is its cytotoxicity against cancer cells. While research is ongoing, the available data indicates potential for this compound as an anticancer agent.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of **4-Hydroxycephalotaxine** across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below. It is important to note that while cephalotaxine itself is inactive, derivatives like **4-Hydroxycephalotaxine** show significant activity.[6]

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	Control	Control IC ₅₀ (µg/mL)	Reference
BT474	Breast Cancer	4.7	Doxorubicin hydrochloride	0.08	[7]
CHAGO	Lung Cancer (undifferentiated)	5.7	Doxorubicin hydrochloride	2.3	[7]
HepG2	Liver Cancer	6.5	Doxorubicin hydrochloride	0.9	[7]
Kato3	Gastric Cancer	5.3	Doxorubicin hydrochloride	1.7	[7]
SW620	Colorectal Adenocarcinoma	5.6	Doxorubicin hydrochloride	1.1	[7]
KB	Nasopharynx Carcinoma	14-31 (for related compounds)	N/A	N/A	[8]

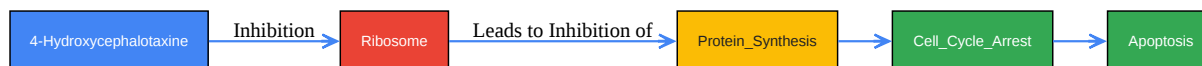
Antiviral Activity

Currently, there is limited specific information available in the public domain regarding the antiviral activity of **4-Hydroxycephalotaxine**. However, the parent compound, cephalotaxine, has shown activity against the Zika virus (ZIKV).[\[9\]](#) Further research is required to determine if **4-Hydroxycephalotaxine** shares or exceeds this antiviral potential.

Mechanism of Action

The precise mechanism of action for **4-Hydroxycephalotaxine** has not been fully elucidated. However, insights can be drawn from the broader class of Cephalotaxus alkaloids. The well-studied derivative, homoharringtonine, is known to inhibit protein synthesis at the ribosomal level.[\[4\]](#)[\[10\]](#) It is plausible that **4-Hydroxycephalotaxine** may exert its cytotoxic effects through a similar mechanism, although further investigation is needed to confirm this.

The logical relationship for the proposed mechanism of action, based on related compounds, can be visualized as follows:



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Proposed Mechanism of Action for **4-Hydroxycephalotaxine**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **4-Hydroxycephalotaxine** are not widely published. However, based on the literature for related compounds, the following outlines general methodologies that would be applicable.

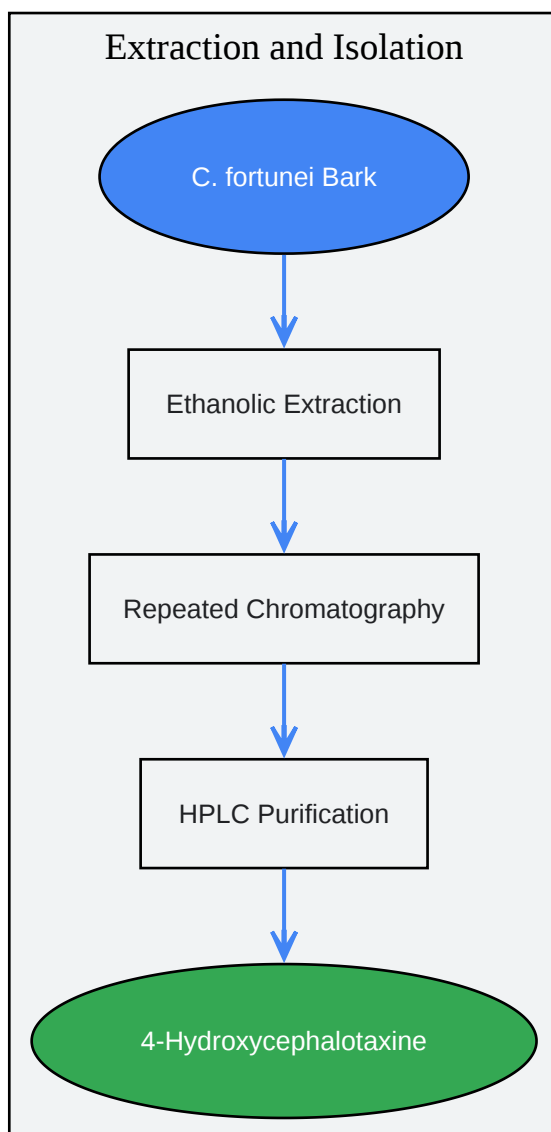
Isolation of 4-Hydroxycephalotaxine from *Cephalotaxus fortunei*

4-Hydroxycephalotaxine is a minor alkaloid component of *Cephalotaxus fortunei*.^[2] Its isolation involves extraction and chromatographic separation.

Protocol Outline:

- Extraction: The dried and powdered bark of *C. fortunei* is extracted with ethanol.^[2]
- Fractionation: The crude ethanolic extract is subjected to repeated chromatographic techniques to separate the alkaloidal fraction.^{[2][5]}
- Purification: The fraction containing **4-Hydroxycephalotaxine** is further purified using column chromatography, often with silica gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.^[2]

The general workflow for the isolation and purification can be visualized as follows:



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Isolation and Purification Workflow.

In Vitro Cytotoxicity Assay

The cytotoxic activity of **4-Hydroxycephalotaxine** can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

Protocol Outline:

- Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

- **Treatment:** Cells are seeded in 96-well plates and treated with varying concentrations of **4-Hydroxycephalotaxine** for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Assay:** MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Data Analysis:** The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Analytical Methods

Standard analytical techniques are employed for the characterization and quantification of **4-Hydroxycephalotaxine**.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a primary method for the separation and quantification of **4-Hydroxycephalotaxine** from complex mixtures.
- **Mass Spectrometry (MS):** Used for the determination of the molecular weight and structural elucidation. **4-Hydroxycephalotaxine** can also serve as an internal standard for mass spectrometry-based assays.^[1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are crucial for the definitive structural confirmation of the molecule.

Conclusion and Future Directions

4-Hydroxycephalotaxine is a promising natural product with demonstrated cytotoxic activity against a range of cancer cell lines. While its mechanism of action is not yet fully understood, it likely shares similarities with other Cephalotaxus alkaloids that are known protein synthesis inhibitors. Further research is warranted to fully explore its therapeutic potential, including more extensive in vivo studies, elucidation of its specific molecular targets and signaling pathways, and investigation into its potential antiviral properties. The development of efficient synthetic routes would also be beneficial for producing larger quantities for preclinical and clinical evaluation.

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